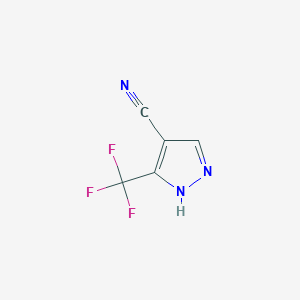

3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Übersicht

Beschreibung

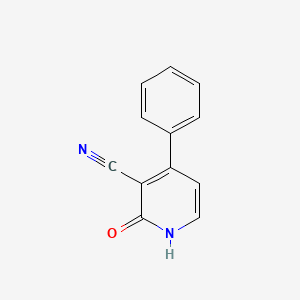

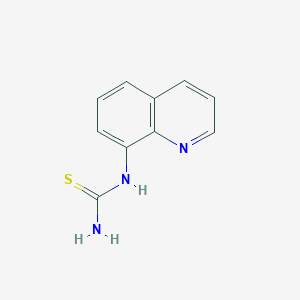

3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound that serves as a core structure for various synthesized derivatives with potential applications in medicinal chemistry and material science. The trifluoromethyl group attached to the pyrazole ring is a common motif in pharmaceuticals due to its ability to modulate biological activity and increase metabolic stability .

Synthesis Analysis

The synthesis of derivatives of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has been achieved through various methods. A notable approach includes a one-pot, four-component domino strategy under solvent-free microwave conditions, leading to the formation of pyrazolo[3,4-h]quinoline-3-carbonitriles, which are sensitive to Fe3+ ions . Another method involves a regioselective (3 + 2)-cycloaddition of trifluoroacetonitrile imines with enol ethers, resulting in 3-trifluoromethylated pyrazoles . Additionally, a catalyst-free three-component synthesis in aqueous media has been reported, highlighting an environmentally friendly procedure .

Molecular Structure Analysis

The molecular structure of derivatives of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has been confirmed through various spectroscopic techniques and, in some cases, X-ray crystallography. For instance, the structure of a bicyclic intermediate was confirmed by X-ray analysis in the synthesis of polysubstituted pyrazoles . Similarly, the crystal structure of a related compound was determined to elucidate the reaction mechanism with unsaturated carbonyl compounds .

Chemical Reactions Analysis

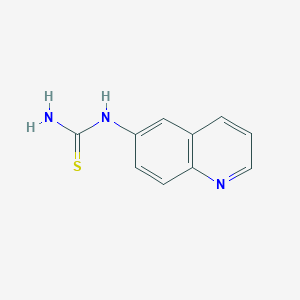

The chemical reactivity of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile derivatives is diverse, with several studies reporting the formation of Schiff bases, triazenes, and imidazo[1,2-b]pyrazoles through various reactions . These reactions often involve condensation or coupling processes, which are sometimes facilitated by catalysts or specific reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile derivatives are influenced by the presence of the trifluoromethyl group and the substituents on the pyrazole ring. For example, the introduction of the trifluoromethyl group can enhance the lipophilicity and electronic properties of the molecule, which are important factors in drug design . The fluorescent properties of some derivatives also suggest potential applications as chemosensors .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

- Crystal Structure and Reaction Mechanism: The crystal structure of related pyrazole derivatives, specifically 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined using X-ray crystallography. This research also proposed a reaction mechanism for the interaction of similar pyrazole compounds with unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).

Synthesis and Chemical Reactions

- Aqueous, Catalyst-Free Synthesis: A study described an effective synthesis method for 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles in aqueous media without using a catalyst. This method emphasizes mild conditions and high yields, highlighting its environmental friendliness (Yu, Yao, Li, & Wang, 2014).

- Electronic Properties and Spectral Enhancement with Fullerene: Research on a fluoropyrazolecarbonitrile derivative revealed its interaction with fullerene molecules, significantly enhancing the compound's Raman activity. The study also explored its electronic properties and potential antiarthritic properties (Author, 2022).

Molecular Structure Analysis

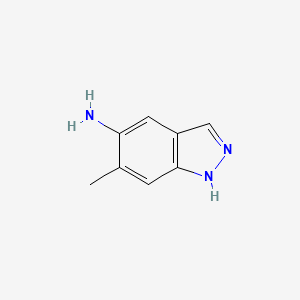

- Experimental and Computational Molecular Structure Analysis: A green synthesis method for (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile was developed, and its structure was analyzed using various spectroscopic methods and computational approaches (Al‐Azmi & Shalaby, 2018).

Applications in Synthesis of Derivatives

- Synthesis of Pyrazole Derivatives: A synthesis process for 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles through a one-pot, four-component condensation reaction has been developed. This highlights the compound's role in creating novel pyrazole derivatives (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N3/c6-5(7,8)4-3(1-9)2-10-11-4/h2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIRANRLHUHUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363276 | |

| Record name | 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

CAS RN |

318951-60-9 | |

| Record name | 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)

![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)

![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)

![2-(2-hydroxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-3-furohydrazide](/img/structure/B1300577.png)

![ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300614.png)

![ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300615.png)

![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)